molecular formula C20H18N2O2 B1193494 SLMP53-1

SLMP53-1

Cat. No. B1193494
M. Wt: 318.376
InChI Key: RSAFMLBHKXOCJG-VBKZILBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SLMP53-1 is a novel reactivator of wild-type (wt) and mut p53, enhancing p53 transcriptional activity and restoring wt-like DNA binding ability to mut p53R280K.

Scientific Research Applications

Reactivation of Wild-Type and Mutant p53

SLMP53-1 has been identified as an effective reactivator of both wild-type and mutant p53. This compound, derived from tryptophanol, has shown potential in restoring the p53 pathway, particularly in cancers with mutant p53. It exhibits anti-proliferative activity in tumor cells and enhances p53 transcriptional activity. Additionally, SLMP53-1 can trigger apoptosis pathways and inhibit tumor cell migration, showing promise for cancer therapy (Soares et al., 2015).

Interaction with p53 DNA-Binding Domain

SLMP53-1 has been found to interact with the DNA-binding domain of both wild-type and mutant p53. This interaction stabilizes the p53 proteins and restores their DNA-binding abilities, particularly in tumor cells with prevalent p53 mutations. This suggests the potential of SLMP53-1 to target a range of p53 mutations in personalized cancer treatment (Gomes et al., 2020).

Inhibition of Tumor Cell Growth and Regulation of Glucose Metabolism

SLMP53-1 has demonstrated the ability to inhibit tumor cell growth by regulating glucose metabolism and angiogenesis in a p53-dependent manner. It impacts key glycolytic enzymes, mitochondrial markers, and reduces lactate export by cancer cells. This suggests its role in not just inhibiting tumor growth but also affecting the metabolic pathways within cancer cells (Ramos et al., 2020).

properties

Product Name

SLMP53-1

Molecular Formula

C20H18N2O2

Molecular Weight

318.376

IUPAC Name

(3S,9bR)-3-((1H-indol-3-yl)methyl)-9b-methyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one

InChI

InChI=1S/C20H18N2O2/c1-20-17-8-4-2-7-16(17)19(23)22(20)14(12-24-20)10-13-11-21-18-9-5-3-6-15(13)18/h2-9,11,14,21H,10,12H2,1H3/t14-,20+/m0/s1

InChI Key

RSAFMLBHKXOCJG-VBKZILBWSA-N

SMILES

O=C1N2[C@@](OC[C@@H]2CC3=CNC4=C3C=CC=C4)(C)C5=C1C=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SLMP53-1;  SLMP53 1;  SLMP531

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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